molecular formula C24H26N4O4 B2616579 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide CAS No. 1705129-98-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Cat. No. B2616579
CAS RN: 1705129-98-1
M. Wt: 434.496
InChI Key: LZFVHHFELGCHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Conformational Analysis

Molecular interaction studies of cannabinoids and their antagonists, such as SR141716 (a potent and selective antagonist for the CB1 cannabinoid receptor), have provided a deeper understanding of receptor-ligand interactions, aiding in the development of new pharmacophore models. These studies involve conformational analysis and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models, which can be instrumental in designing compounds with specific receptor binding characteristics (Shim et al., 2002).

Antimicrobial and Antitumor Applications

Research on compounds with structural similarities, including various benzamides and their copper and cobalt complexes, has demonstrated significant antimicrobial activities against a range of bacterial strains. These studies highlight the potential of such compounds in developing new antimicrobial agents. Additionally, the evaluation of antiproliferative activities against different cancer cell lines indicates a promising avenue for anticancer drug development (Khatiwora et al., 2013).

Tubulin Inhibition and Antiproliferative Effects

The discovery of new chemical classes of antiproliferative agents, such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors, opens new paths for cancer therapy. These compounds inhibit tubulin, affecting cell division and demonstrating significant antiproliferative effects, which could be relevant for compounds with structural similarities (Krasavin et al., 2014).

Antimicrobial Activity of Piperazine Derivatives

The synthesis and evaluation of new pyridine derivatives, including piperazine carboxamides with antimicrobial activities, showcase the versatility of these compounds in combating bacterial and fungal infections. This suggests potential research applications for N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide in the development of new antimicrobial agents (Jadhav et al., 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-16-5-2-3-7-19(16)23-26-22(32-27-23)12-18-6-4-10-28(14-18)24(29)25-13-17-8-9-20-21(11-17)31-15-30-20/h2-3,5,7-9,11,18H,4,6,10,12-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFVHHFELGCHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.